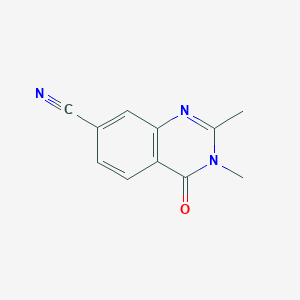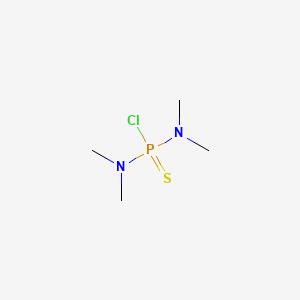
4-Chloro-5-hydroxy-3-methylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-hydroxy-3-methylisoxazole is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-hydroxy-3-methylisoxazole can be achieved through various methods. One common approach involves the cycloaddition reaction of aldehydes with N-hydroximidoyl chlorides in the presence of triethylamine. This reaction yields 3,4,5-trisubstituted isoxazoles, which can be further modified to obtain the desired compound . Another method involves the use of α,β-acetylenic oximes, which undergo cycloisomerization in the presence of AuCl3 to form substituted isoxazoles .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of metal-free synthetic routes is preferred to minimize costs and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-hydroxy-3-methylisoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties and functionalities.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenating agents like N-bromosuccinimide or chlorinating agents like thionyl chloride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-hydroxy-3-methylisoxazole has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Chloro-5-hydroxy-3-methylisoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes involved in DNA/RNA synthesis, leading to the disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
3-Hydroxy-5-methylisoxazole: This compound is structurally similar but lacks the chlorine atom at the 4-position.
5-Hydroxyisoquinoline: Another related compound with a different ring structure and additional functional groups.
Uniqueness: 4-Chloro-5-hydroxy-3-methylisoxazole is unique due to the presence of the chlorine atom, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other isoxazole derivatives may not be as effective .
Eigenschaften
Molekularformel |
C4H4ClNO2 |
|---|---|
Molekulargewicht |
133.53 g/mol |
IUPAC-Name |
4-chloro-3-methyl-2H-1,2-oxazol-5-one |
InChI |
InChI=1S/C4H4ClNO2/c1-2-3(5)4(7)8-6-2/h6H,1H3 |
InChI-Schlüssel |
JWALSRKZOFTEEH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)ON1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[[3-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3,5-difluorophenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide](/img/structure/B13891403.png)

![(1a(2)S,6a(2)S)-7-Chloro-2a(2)-hydroxy-4,6-dimethoxy-6a(2)-methylspiro[benzofuran-2(3H),1a(2)-[2]cyclohexene]-3,4a(2)-dione](/img/structure/B13891412.png)


![4-[(2-ethylhexyl)oxy]-3-methoxyBenzaldehyde](/img/structure/B13891433.png)


![2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-6-ylmethanol](/img/structure/B13891452.png)

![5,7-Dihydroxy-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one](/img/structure/B13891488.png)

![tert-Butyl 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13891506.png)
![(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine](/img/structure/B13891508.png)
